molecular formula C6H5BrN2O2S B3151980 Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide CAS No. 725234-39-9

Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide

Cat. No.: B3151980
CAS No.: 725234-39-9
M. Wt: 249.09 g/mol
InChI Key: RAVYQOPXHWEAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for imidazo[2,1-b]thiazole-6-carboxylic acid involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide combined with 1-hydroxybenzotriazole and diisopropylethylamine . The reaction proceeds through a multistage process involving the formation of intermediate compounds.

Industrial Production Methods: Modern industrial methods for the synthesis of this compound often utilize continuous flow systems with multiple reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate products .

Types of Reactions:

    Oxidation: Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide is unique due to its specific fusion of imidazole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S.BrH/c9-5(10)4-3-8-1-2-11-6(8)7-4;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYQOPXHWEAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-39-9
Record name Imidazo[2,1-b]thiazole-6-carboxylic acid, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725234-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Reactant of Route 3
Reactant of Route 3
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Reactant of Route 5
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Reactant of Route 6
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.